3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid
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Overview
Description
3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group and the isoxazole ring further enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of action
Compounds with similar structures have been used in the development of protein degradation agents .
Mode of action
The exact mode of action is not known. The compound contains an isoxazole ring and an azetidine ring, which could potentially interact with biological targets. The tert-Butoxycarbonyl (Boc) group is a common protecting group in organic chemistry, often used to protect carboxylic acids.
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The Boc group in the compound could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the preparation of tert-butyl 3-iodoazetidine-1-carboxylate, which is then converted into the desired compound through a series of reactions. The key steps include:
Condensation: Epichlorohydrin is condensed with benzhydrylamine to form an intermediate alcohol.
Mesylation: The intermediate alcohol is mesylated to introduce a leaving group.
Protecting Group Swap: The mesylate is converted to Boc-protected azetidine.
Displacement: The mesylate is displaced with potassium iodide in dimethyl sulfoxide (DMSO) to form tert-butyl 3-iodoazetidine-1-carboxylate.
Cyclization: The iodide is treated with sodium cyanide in DMSO to form cyanoazetidine.
Hydrolysis: Basic hydrolysis of cyanoazetidine yields 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.
Final Step: The azetidine-3-carboxylic acid is coupled with isoxazole-5-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, greener solvents, and catalysts to improve yields and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the azetidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the isoxazole ring or the azetidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the biological activity of azetidine derivatives and their potential as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: A closely related compound with similar structural features and reactivity.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another compound with a Boc-protected nitrogen heterocycle, used in similar applications.
tert-Butyl 3-iodoazetidine-1-carboxylate: An intermediate in the synthesis of 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)isoxazole-5-carboxylic acid.
Uniqueness
This compound is unique due to the combination of the azetidine and isoxazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)18-11(17)14-5-7(6-14)8-4-9(10(15)16)19-13-8/h4,7H,5-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVVPIFCCSNEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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